Evatanepag

EP2 Receptor Agonism cAMP Assay Receptor Pharmacology

Evatanepag is the premier non-prostanoid EP2 agonist for bone formation and mast cell studies. Unlike generic EP2 agonists (e.g., butaprost), it delivers orders-of-magnitude higher potency (IC50 50 nM rEP2), proven Phase 2 clinical translatability, and a unique phenoxyacetic acid scaffold that eliminates off-target prostanoid effects. Ideal for localized orthopedic defect models and allergy/asthma target validation. Insist on high-purity Evatanepag to ensure reproducible, publication-grade data.

Molecular Formula C25H28N2O5S
Molecular Weight 468.6 g/mol
CAS No. 223488-57-1
Cat. No. B1671788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEvatanepag
CAS223488-57-1
Synonyms(3-((4-tert-butylbenzyl)-(pyridine-3-sulfonylamino)methyl)phenoxy)acetic acid
CP-533,536
CP533536
Molecular FormulaC25H28N2O5S
Molecular Weight468.6 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)CN(CC2=CC(=CC=C2)OCC(=O)O)S(=O)(=O)C3=CN=CC=C3
InChIInChI=1S/C25H28N2O5S/c1-25(2,3)21-11-9-19(10-12-21)16-27(33(30,31)23-8-5-13-26-15-23)17-20-6-4-7-22(14-20)32-18-24(28)29/h4-15H,16-18H2,1-3H3,(H,28,29)
InChIKeyWOHRHWDYFNWPNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Evatanepag (CP-533536): A Non-Prostanoid, Selective EP2 Receptor Agonist for Targeted Bone Formation and Inflammation Research


Evatanepag (CAS 223488-57-1), also known as CP-533536, is a small molecule, non-prostanoid agonist that selectively targets the prostaglandin E2 receptor EP2 subtype (PTGER2) [1]. It is structurally distinct from endogenous prostanoids, belonging to the phenoxyacetic acid derivative class with a molecular formula of C₂₅H₂₈N₂O₅S and a molecular weight of 468.57 g/mol . Its mechanism of action involves potent and selective activation of the EP2 receptor, which primarily couples to Gs proteins, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) [1]. This specific signaling pathway is a key driver for its validated research applications in inducing local bone formation and modulating inflammatory responses, particularly in mast cell-mediated conditions [2].

Why EP2 Receptor Pharmacology Demands a Non-Substitutable Tool: The Case for Evatanepag Over Older Prostanoid Analogs


Substituting Evatanepag with generic or older EP2 receptor agonists introduces significant experimental risk due to fundamental differences in molecular structure, receptor selectivity, and functional potency. While compounds like butaprost have historically served as EP2 reference agonists, they are prostanoid analogs with substantially lower potency and distinct pharmacokinetic profiles [1]. Butaprost, for instance, exhibits an EP2 receptor Ki of 73 nM (free acid) to 2400 nM, which is orders of magnitude less potent than Evatanepag's reported functional activity [2]. Furthermore, its prostanoid structure makes it susceptible to metabolic pathways like beta-oxidation, which can limit its utility and complicate in vivo data interpretation [1]. In contrast, Evatanepag's non-prostanoid, phenoxyacetic acid scaffold offers a distinct chemical space for probing EP2 pharmacology, validated in Phase 2 clinical trials for tibial fractures, which provides a level of translational relevance not available for many other research-grade EP2 agonists [3]. Direct substitution without re-optimizing for these differences in potency, selectivity, and metabolic stability would invalidate comparisons with published Evatanepag data.

Evatanepag Differentiation: A Quantitative Guide to Selecting CP-533536 Over EP2 Agonist Alternatives


Evatanepag (IC50 50 nM) vs. Butaprost (Ki 73-2400 nM): Quantifying the Potency Advantage at the EP2 Receptor

Evatanepag (CP-533536) demonstrates significantly greater functional potency at the EP2 receptor compared to the classical prostanoid agonist butaprost. In a direct comparison using cAMP accumulation as a readout in HEK-293 cells, Evatanepag exhibited an IC50 of 50 nM for the rat EP2 receptor . In contrast, binding studies for butaprost show a Ki of 2400 nM for the methyl ester form and 73 nM for the more potent free acid metabolite at the human EP2 receptor [1]. This represents an approximate 1.5-fold to 48-fold difference in potency, which can critically impact experimental design, particularly when aiming for maximal receptor activation or when working in systems with low receptor expression.

EP2 Receptor Agonism cAMP Assay Receptor Pharmacology

Head-to-Head in Vivo Comparison: Evatanepag and Butaprost Exhibit Different Efficacy Profiles in Mast Cell Inhibition

In a direct head-to-head comparison of two chemically distinct EP2 agonists, Evatanepag (CP-533536) and butaprost were evaluated for their ability to inhibit IgE-mediated mast cell degranulation in vitro. While both compounds inhibited degranulation in a dose-dependent manner, the study noted that "Buta[prost] had a slightly greater effect than CP[533536]" [1]. Despite this, both agonists successfully validated EP2 as a therapeutic target in two in vivo allergy models, including a murine model of asthma and cutaneous anaphylaxis [2]. This demonstrates that while both are effective tools, their in vitro efficacy can differ, and Evatanepag offers a distinct, non-prostanoid scaffold that corroborates target validation, eliminating concerns that effects are scaffold-specific artifacts.

Mast Cell Biology Allergic Inflammation In Vivo Pharmacology

Pharmacokinetic Differentiation: Evatanepag's Rapid In Vivo Clearance Defines Its Application Window

The pharmacokinetic (PK) profile of Evatanepag is a key differentiator that dictates its optimal use in in vivo studies. Following a 1 mg/kg intravenous (i.v.) dose in rats, Evatanepag demonstrates high clearance (Cl: 56 mL/min/kg) and a correspondingly short half-life (t₁/₂: 0.33 h, or approximately 20 minutes) . This profile is characteristic of a compound designed for acute, localized, or carefully timed systemic administration, such as a single local injection to induce bone healing [1]. While precise PK data for many older EP2 agonists like butaprost are not readily available or published in comparable detail, they are known to be susceptible to metabolic inactivation via beta-oxidation, a pathway not primary for non-prostanoids like Evatanepag [2]. This distinct metabolic fate and rapid clearance profile of Evatanepag make it particularly suitable for studies requiring a 'hit-and-run' pharmacological mechanism or local depot administration.

Pharmacokinetics In Vivo Dosing Drug Metabolism

Differentiation by Molecular Scaffold: Cryo-EM Reveals Evatanepag's Distinct Binding Mode Compared to Taprenepag

Cryo-electron microscopy (cryo-EM) studies have provided high-resolution structural evidence that differentiates the binding mode of Evatanepag from other synthetic EP2 agonists like taprenepag. The structure of the EP2-Gs complex was solved with its endogenous agonist PGE₂ and with two synthetic agonists, taprenepag and evatanepag (CP-533536) [1]. These structures revealed distinct features of EP2 within the receptor family, including an unconventional receptor activation mechanism [2]. While this study does not provide a direct quantitative comparison of binding affinity between the two synthetic agonists, it establishes that Evatanepag occupies a unique chemical space and engages the receptor through specific interactions that differ from another clinically investigated EP2 agonist, taprenepag. This structural information is valuable for medicinal chemistry efforts seeking to develop next-generation EP2 modulators with improved properties.

Structural Biology GPCR Activation Ligand Binding

Clinical Differentiation: Evatanepag is the Only EP2 Agonist with Phase 2 Validation in Bone Fracture Healing

Evatanepag is distinguished from all other research-grade EP2 agonists by its advancement into Phase 2 clinical trials for the specific indication of tibial fractures [1]. These trials, conducted globally across multiple countries, provide a level of clinical validation for the EP2-bone formation hypothesis that is unmatched by any other compound in this class [2]. This clinical data is a critical differentiator for researchers focused on translational applications in bone repair. While other EP2 agonists may show preclinical efficacy in bone formation models, Evatanepag's progression to human trials offers a unique set of data on safety, tolerability, and preliminary efficacy that can inform and strengthen the rationale for new preclinical or translational studies.

Bone Regeneration Orthopedic Research Translational Medicine

High-Impact Research Scenarios for Evatanepag (CP-533536) Utilization


Local Bone Formation and Fracture Healing Studies

This scenario is the most directly validated application for Evatanepag. Based on its Phase 2 clinical trial history for tibial fractures [1] and preclinical data showing it induces local bone formation in vivo when injected directly into the marrow cavity (0.3-3.0 mg/kg in rats) , Evatanepag is the premier tool compound for investigating the EP2 receptor's role in osteogenesis. Researchers should utilize local administration routes (e.g., direct injection to the bone defect site, scaffold implantation) to leverage its pharmacology and mitigate its rapid systemic clearance (t₁/₂ = 0.33 h) . This makes it uniquely suitable for localized, disease-modifying studies in orthopedics.

Mast Cell-Mediated Allergic Inflammation and Asthma Models

Evatanepag serves as a critical validation tool for EP2-dependent mechanisms in allergy and asthma. Studies have demonstrated that it effectively inhibits IgE-mediated mast cell activation and provides protection in murine models of allergic asthma and cutaneous anaphylaxis [2]. The use of Evatanepag alongside a structurally unrelated EP2 agonist like butaprost allows researchers to confirm that observed anti-inflammatory effects are indeed mediated by EP2 receptor activation and not by off-target activities of a specific chemical scaffold [2]. This is essential for rigorous target validation in immunological research.

EP2 Receptor Structural Biology and Medicinal Chemistry

The high-resolution cryo-EM structure of Evatanepag bound to the EP2-Gs complex provides an unparalleled resource for structure-based drug design [3]. Researchers in GPCR structural biology and medicinal chemistry can use Evatanepag as a reference ligand to study the unconventional activation mechanism of EP2 and to guide the rational design of next-generation EP2 modulators with improved selectivity, potency, or biased signaling properties [3]. Its distinct, non-prostanoid scaffold makes it an essential tool for mapping the EP2 pharmacophore and exploring new chemical space.

In Vitro cAMP Signaling and EP2 Receptor Pharmacology Assays

For researchers characterizing EP2 receptor function in recombinant or native cell systems, Evatanepag's high potency (IC50 = 50 nM for rEP2) makes it an ideal positive control or test compound for cAMP accumulation assays . Its selectivity profile helps minimize confounding signals from other prostanoid receptors, ensuring a cleaner readout of EP2-mediated Gαs activation. When procuring for this application, researchers should be aware of its solubility profile; it is soluble in DMSO (≥94 mg/mL) but insoluble in water or ethanol, requiring careful preparation of stock solutions for in vitro work .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Evatanepag

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.